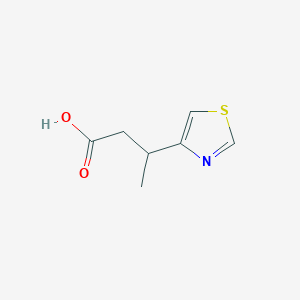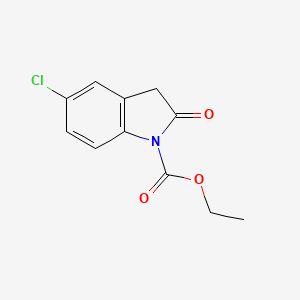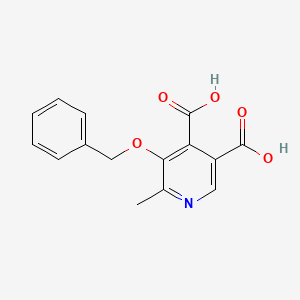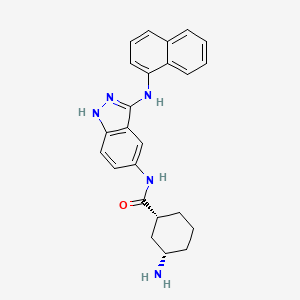
(1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, an indazole moiety, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the amino group and the carboxamide functionality. The indazole and naphthalene groups are then attached through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole moiety.
Reduction: Reduction reactions can occur, especially at the carboxamide group.
Substitution: Substitution reactions are common, where functional groups on the naphthalene or indazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound holds potential as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Amino-N-(3-(phenylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide
- (1R,3S)-3-Amino-N-(3-(benzylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide
Uniqueness
The uniqueness of (1R,3S)-3-Amino-N-(3-(naphthalen-1-ylamino)-1H-indazol-5-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets, which may not be possible with similar compounds.
Properties
Molecular Formula |
C24H25N5O |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1R,3S)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H25N5O/c25-17-8-3-7-16(13-17)24(30)26-18-11-12-22-20(14-18)23(29-28-22)27-21-10-4-6-15-5-1-2-9-19(15)21/h1-2,4-6,9-12,14,16-17H,3,7-8,13,25H2,(H,26,30)(H2,27,28,29)/t16-,17+/m1/s1 |
InChI Key |
WKHKPYJZGLRMEQ-SJORKVTESA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


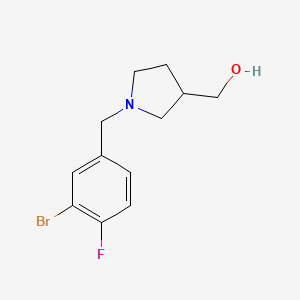

![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
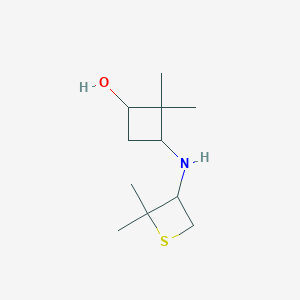
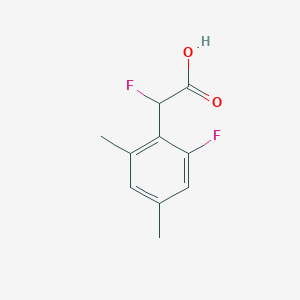
![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
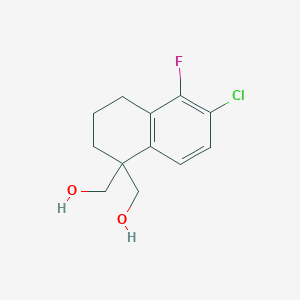

![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
